![molecular formula C14H15N3O3 B3821899 N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea](/img/structure/B3821899.png)
N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea, commonly known as DPU-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DPU-4 belongs to the class of urea derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of DPU-4 is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. DPU-4 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. DPU-4 also inhibits the activation of STAT3, a transcription factor that plays a crucial role in cancer growth and inflammation. In neurodegenerative disorders, DPU-4 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DPU-4 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DPU-4 also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DPU-4 has been shown to protect neuronal cells from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
DPU-4 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DPU-4 also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of DPU-4 is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research related to DPU-4. One area of research is to investigate the potential of DPU-4 as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders in clinical trials. Another area of research is to further elucidate the mechanism of action of DPU-4 and identify its molecular targets. Additionally, the development of more water-soluble derivatives of DPU-4 could improve its efficacy and administration in vivo.
Scientific Research Applications
DPU-4 has been extensively studied for its potential therapeutic properties in various preclinical models. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer, DPU-4 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and DPU-4 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DPU-4 has been shown to protect neuronal cells from oxidative stress and improve cognitive function.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-pyridin-4-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-13(20-2)12(9-11)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGUIMDZDHVKMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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